Metaborato de bario

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium Metaborate Monohydrate is a highly water-insoluble crystalline Barium source . It is generally available in most volumes and is used as a paint pigment in anticorrosive primers, coatings, and also has fungicide, fungistat properties .

Synthesis Analysis

The synthesis of barium metaborate powder was carried out by ultrasound-assisted precipitation using different borate solutions such as borax, boric acid, and sodium metaborate . The ultrasound-assisted synthesis up to 90% yield could be achieved using a 0.2 M BD solution at 80 °C, reacting for 5 min at pH 13 followed by 2 h of crystallization . Another study found that BMB precipitation synthesis with 90% yield can be performed from 0.50 molar ration (BDH:Ba), under 80 °C, 15 minute, and 6 hours crystallization time .Molecular Structure Analysis

The Raman spectra of β-BaB2O4 are observed in different geometric configurations for the first time . Using a model called layer-molecular structure, the experimental results can be explained satisfactorily with a preliminary assignment of the internal and external modes of β-BaBaO4 crystal .Chemical Reactions Analysis

In the synthesis of barium metaborate powder, different solutions such as borax, boric acid, and sodium metaborate were used . The by-product and the X (number of moles of water) value in the synthesis equation varies according to the type of the borate solution .Physical and Chemical Properties Analysis

Barium metaborate is a white powder or colorless crystals . It has a density of 3.85 g/cm3 . It is soluble in hydrochloric acid . The crystals exist in the high-temperature α phase and low-temperature β phase .Aplicaciones Científicas De Investigación

Síntesis de Polvos Nanométricos

El polvo de metaborato de bario (BaB2O4) se puede sintetizar mediante precipitación asistida por ultrasonidos utilizando diferentes soluciones de borato . Este método puede alcanzar hasta un 90% de rendimiento utilizando una solución BD de 0,2 M a 80 °C, reaccionando durante 5 min a pH 13 seguido de 2 h de cristalización .

Ciencia de Materiales

El this compound se utiliza en la ciencia de materiales debido a sus propiedades únicas. Se utiliza como aditivo en varias industrias, incluidas la textil, el caucho, las pinturas, la madera y sectores similares .

Producción de Esmaltes Cerámicos

El this compound se utiliza particularmente en la producción de esmaltes cerámicos . Ayuda a mejorar la durabilidad y la apariencia de los productos cerámicos.

Producción de Luminóforos

El this compound se utiliza en la producción de luminóforos . Los luminóforos son materiales que emiten luz cuando son excitados por radiación.

Producción de Cátodos de Óxido

El this compound se utiliza en la producción de cátodos de óxido . Estos se utilizan en dispositivos electrónicos como los tubos de rayos catódicos.

Pigmentos para Pinturas de Emulsión Acuosa

El this compound se utiliza en la producción de pigmentos para pinturas de emulsión acuosa . Ayuda a realzar el color y la durabilidad de la pintura.

Retardantes de Llama

El this compound se utiliza como retardante de llama . Ayuda a reducir la inflamabilidad de los materiales.

Inhibidor de la Corrosión

El this compound se utiliza en paquetes inhibidores de la corrosión para las tecnologías de recubrimiento en polvo de curado a baja temperatura que brindan protección de barrera .

Mecanismo De Acción

Target of Action

Barium metaborate, also known as barium borate, is primarily used as a microbiocide/microbiostat . It targets a wide range of microorganisms, including bacteria and fungi, and is used as an industrial preservative in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings .

Mode of Action

It is known that barium metaborate has excellent nonlinear optical characteristics . It has a large effective second harmonic generation (SHG) coefficient, which is nearly 6 times higher than that of potassium . This property allows barium metaborate to interact with light in a unique way, which could contribute to its antimicrobial activity.

Pharmacokinetics

It is known that the compound can be synthesized using different borate solutions, such as borax, boric acid, and sodium metaborate . The synthesis process involves ultrasound-assisted precipitation, which could potentially influence the bioavailability of the compound .

Result of Action

The primary result of barium metaborate’s action is the inactivation of a wide range of microorganisms. This makes it an effective preservative in various industrial applications . Additionally, the compound’s unique interaction with light, due to its excellent nonlinear optical characteristics, could potentially be harnessed for other applications .

Action Environment

The action of barium metaborate can be influenced by various environmental factors. For instance, the compound’s reactivity with water suggests that its action could be influenced by the presence of moisture . Additionally, the synthesis of barium metaborate involves ultrasound-assisted precipitation, which suggests that factors such as temperature and pH could potentially influence the compound’s properties and efficacy .

Safety and Hazards

Barium metaborate is harmful if swallowed or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Barium borate exists in three major crystalline forms: alpha, beta, and gamma . The low-temperature beta phase converts into the alpha phase upon heating to 925 °C . β-Barium borate (BBO) differs from the α form by the positions of the barium ions within the crystal . The experimental Raman spectra of decomposition reaction products obtained at 6 GPa suggest the origin of a new high-pressure modification of barium metaborate BaB2O4 .

Análisis Bioquímico

Cellular Effects

For example, barium ions can block potassium channels, which can affect the electrical activity of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, barium metaborate has been shown to be stable under a variety of conditions. For example, β-barium metaborate powders were obtained after heat treatment at 750 °C .

Propiedades

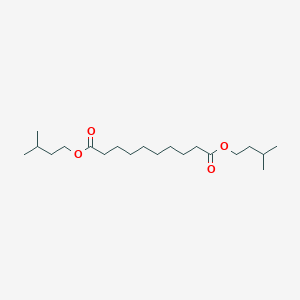

| { "Design of the Synthesis Pathway": "Barium metaborate can be synthesized through a solid-state reaction method.", "Starting Materials": [ "Barium oxide (BaO)", "Boric acid (H3BO3)" ], "Reaction": [ "Mix stoichiometric amounts of barium oxide and boric acid in a mortar and pestle.", "Grind the mixture thoroughly to ensure homogeneity.", "Transfer the mixture to a crucible and heat it in a furnace at 800-900°C for 4-6 hours.", "Cool the crucible to room temperature and remove the product, which is barium metaborate (BaB2O4)." ] } | |

Número CAS |

13701-59-2 |

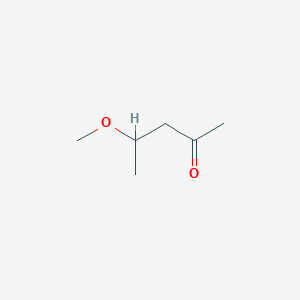

Fórmula molecular |

BBaHO2 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

Clave InChI |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

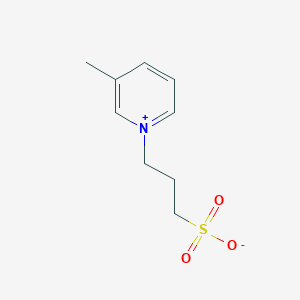

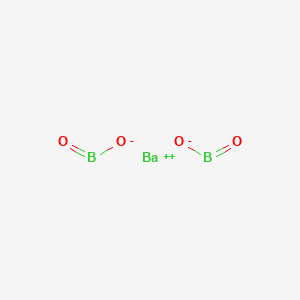

SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] |

SMILES canónico |

B(=O)O.[Ba] |

| 13701-59-2 | |

Descripción física |

DryPowde |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.